molecular formula C19H29NO2 B14486512 3-(2'-Methylpiperidino)propyl p-isopropylbenzoate CAS No. 63916-93-8

3-(2'-Methylpiperidino)propyl p-isopropylbenzoate

Cat. No.: B14486512
CAS No.: 63916-93-8
M. Wt: 303.4 g/mol
InChI Key: TZWVMGRCJXLVLO-UHFFFAOYSA-N
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Description

3-(2’-Methylpiperidino)propyl p-isopropylbenzoate is a chemical compound with the molecular formula C19H29NO2. It is an ester derived from benzoic acid and is known for its unique structural properties. This compound is utilized in various scientific research fields due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-isopropylbenzoate typically involves the esterification of benzoic acid derivatives with 3-(2’-Methylpiperidino)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-isopropylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoates and piperidines.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-isopropylbenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpiperidino)propyl benzoate
  • 3-(2-Methylpiperidino)propyl p-isobutoxybenzoate
  • 3-(2-Methylpiperidino)propyl p-isopentylbenzoate

Uniqueness

3-(2’-Methylpiperidino)propyl p-isopropylbenzoate is unique due to its specific ester linkage and the presence of the p-isopropyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

63916-93-8

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-propan-2-ylbenzoate

InChI

InChI=1S/C19H29NO2/c1-15(2)17-8-10-18(11-9-17)19(21)22-14-6-13-20-12-5-4-7-16(20)3/h8-11,15-16H,4-7,12-14H2,1-3H3

InChI Key

TZWVMGRCJXLVLO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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